(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride

Beschreibung

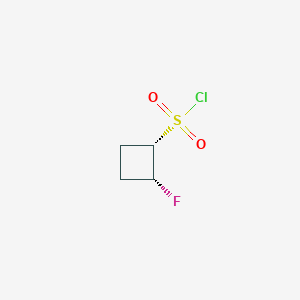

(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride is a fluorinated cyclobutane derivative featuring a sulfonyl chloride group. This compound is characterized by a four-membered cyclobutane ring with a fluorine atom at the 2-position and a sulfonyl chloride moiety at the 1-position. Its molecular formula is C₄H₆FClO₂S, with a molecular weight of approximately 172.58 g/mol. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Eigenschaften

Molekularformel |

C4H6ClFO2S |

|---|---|

Molekulargewicht |

172.61 g/mol |

IUPAC-Name |

(1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride |

InChI |

InChI=1S/C4H6ClFO2S/c5-9(7,8)4-2-1-3(4)6/h3-4H,1-2H2/t3-,4+/m1/s1 |

InChI-Schlüssel |

MBCWYXRUYHCUIL-DMTCNVIQSA-N |

Isomerische SMILES |

C1C[C@@H]([C@@H]1F)S(=O)(=O)Cl |

Kanonische SMILES |

C1CC(C1F)S(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (1S,2R)-2-Fluorcyclobutan-1-sulfonylchlorid beinhaltet typischerweise die Fluorierung eines geeigneten Cyclobutan-Vorläufers, gefolgt von der Einführung der Sulfonylchloridgruppe. Ein gängiges Verfahren beinhaltet die Reaktion eines Cyclobutanderivats mit einem Fluorierungsmittel wie Diethylaminoschwefeltrifluorid (DAST) unter kontrollierten Bedingungen, um das Fluoratom einzuführen. Anschließend kann die Sulfonylchloridgruppe unter Verwendung von Reagenzien wie Chlorsulfonsäure oder Thionylchlorid eingeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion von (1S,2R)-2-Fluorcyclobutan-1-sulfonylchlorid kann kontinuierliche Verfahren umfassen, um eine hohe Effizienz und Ausbeute zu gewährleisten. Fließmikroreaktorsysteme können eingesetzt werden, um die Fluorierungs- und Sulfonierungsreaktionen kontrolliert und nachhaltig durchzuführen . Diese Verfahren bieten Vorteile wie verbesserte Reaktionskontrolle, Skalierbarkeit und reduzierte Umweltbelastung.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(1S,2R)-2-Fluorcyclobutan-1-sulfonylchlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Sulfonylchloridgruppe kann durch Nukleophile wie Amine, Alkohole oder Thiole substituiert werden, um entsprechende Sulfonamid-, Sulfonat- oder Sulfonothioat-Derivate zu bilden.

Oxidation und Reduktion: Die Verbindung kann an Oxidationsreaktionen teilnehmen, um Sulfonsäuren zu bilden, oder an Reduktionsreaktionen, um Sulfinensäuren zu bilden.

Eliminierungsreaktionen: Unter bestimmten Bedingungen können Eliminierungsreaktionen auftreten, die zur Bildung von Alkenen oder anderen ungesättigten Verbindungen führen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Nukleophile wie Natriumazid, Lithiumaluminiumhydrid für Reduktionen und Oxidationsmittel wie Wasserstoffperoxid. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber oft kontrollierte Temperaturen und inerte Atmosphären, um ungewollte Nebenreaktionen zu verhindern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfonamide, Sulfonate, Sulfonothioate, Sulfonsäuren und Alkene. Diese Produkte haben vielfältige Anwendungen in der Pharmaindustrie, der Agrochemie und der Materialwissenschaften.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

One of the prominent applications of (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride is in the development of antitumor agents. Sulfonyl chlorides are known to modify biological targets, including proteins and nucleic acids, which can lead to the inhibition of cancer cell proliferation. Research has shown that compounds with similar structures exhibit significant antitumor activity by inducing apoptosis in cancer cells and inhibiting cell growth.

Case Study: Development of KRAS Inhibitors

Recent studies have highlighted the potential of this compound as a building block for synthesizing KRAS inhibitors. KRAS mutations are prevalent in various cancers, making this compound a valuable candidate for therapeutic development. The synthesis of derivatives using this sulfonyl chloride has been reported to enhance the selectivity and potency against mutant KRAS proteins .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a critical intermediate in organic synthesis. It is utilized to introduce sulfonyl groups into target molecules, which can significantly alter their chemical properties and biological activities. This compound's unique structure allows for the synthesis of complex molecules that may have applications in pharmaceuticals and agrochemicals.

Table 1: Synthesis Applications

Chemical Properties and Reactivity

The reactivity of this compound is influenced by its fluorinated cyclobutane structure, which enhances its electrophilicity. This characteristic makes it particularly useful in reactions that require strong electrophiles.

Reactivity Studies

Research indicates that the electrophilic nature of this compound allows it to participate in nucleophilic substitution reactions effectively. Studies have demonstrated that it can react with amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Wirkmechanismus

The mechanism of action of (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity for its targets, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares key features of (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride with compounds from the provided evidence:

Key Observations :

- Ring Size and Strain : The cyclopropane derivative exhibits higher ring strain compared to the cyclobutane-based target compound. This strain may enhance reactivity in ring-opening reactions.

- Fluorine Substitution: Fluorine in the target compound is aliphatic, whereas in , it is aromatic.

- Functional Groups : Sulfonyl chlorides (target) are more reactive in nucleophilic substitutions than ammonium salts () or amine hydrochlorides ().

Reactivity and Stability

- Sulfonyl Chloride vs. Ammonium Salts : The target compound’s sulfonyl chloride group is prone to hydrolysis and nucleophilic substitution, unlike the ionic ammonium chloride in , which participates in acid-base reactions.

- Fluorine Effects : The para-fluorophenyl group in stabilizes the aromatic ring via electron-withdrawing effects, whereas aliphatic fluorine in the target compound may polarize the cyclobutane ring, affecting conformation and stability .

Analytical Techniques

- Spectroscopy : FT IR and FAB MS, as used for , are applicable to the target compound. Sulfonyl chlorides exhibit strong S=O stretches (~1350–1450 cm⁻¹) in IR, distinct from the C=O (1705 cm⁻¹) in .

- Mass Spectrometry : The target’s molecular ion peak would differ significantly from ’s FAB MS profile (e.g., m/z 232 for vs. ~173 for the target).

Biologische Aktivität

(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride is a fluorinated sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C4H6ClFOS

- Molecular Weight : 164.61 g/mol

- Structure : The compound features a cyclobutane ring with a fluorine atom and a sulfonyl chloride group attached, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form stable covalent bonds with nucleophilic sites in proteins, particularly lysine residues. This interaction leads to the formation of sulfonamide derivatives, which can modulate various biochemical pathways.

Target Proteins

- Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Receptors : It may interact with various receptors, affecting cellular signaling pathways related to growth and survival.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties. Studies suggest that this compound may inhibit the growth of pathogenic bacteria by disrupting their metabolic processes .

- Anticancer Potential : Preliminary investigations indicate that the compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through enzyme inhibition .

- Anti-inflammatory Effects : The sulfonamide structure is known for its anti-inflammatory properties, potentially reducing inflammation via modulation of cytokine production .

Antimicrobial Activity Study

A study conducted on sulfonamide derivatives showed that compounds similar to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

- Zone of Inhibition : Compounds demonstrated zones of inhibition ranging from 30 mm to 32 mm against E. coli and S. aureus, indicating strong antimicrobial efficacy .

Anticancer Activity Investigation

In a recent study focusing on fluorinated compounds, it was found that derivatives similar to this compound could inhibit colorectal cancer cell migration and colony formation:

- Cell Viability Assay : Compounds were tested for cytotoxicity using MTT assays, revealing IC50 values significantly lower than standard chemotherapeutics .

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinity of this compound with target proteins. The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity, suggesting a robust mechanism for enzyme inhibition and receptor modulation .

Q & A

Q. What synthetic strategies are effective for achieving high enantiomeric purity in (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride?

Methodological Answer: The synthesis involves three key steps:

- Cyclobutane Formation : Ring-closing via [2+2] photocycloaddition or strain-driven cyclization, using chiral catalysts (e.g., Rhodium(I) complexes) to enforce (1S,2R) configuration.

- Fluorination : Electrophilic fluorination (e.g., Selectfluor®) at C2, guided by steric effects of the preformed ring.

- Sulfonation : Treatment with chlorosulfonic acid under anhydrous conditions. Enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak IA column) or 19F NMR analysis, as demonstrated for fluorinated cyclopropane analogs .

Q. How should researchers handle this compound to prevent hydrolysis?

Methodological Answer:

- Storage : Under inert gas (N₂/Ar) at -20°C in flame-dried glassware. Desiccants (e.g., molecular sieves) are critical for long-term stability.

- Handling : Use anhydrous solvents (dry DCM or THF) and glovebox techniques. Quench excess reagent with cold sodium bicarbonate post-reaction. These protocols align with safety guidelines for reactive sulfonyl chlorides like p-toluenesulfonyl chloride .

Advanced Research Questions

Q. How does the cyclobutane ring strain modulate the electrophilic reactivity of the sulfonyl chloride group?

Methodological Answer: The ring strain (~110 kJ/mol in cyclobutane) enhances electrophilicity via two mechanisms:

- Angular Stress : Distorts the S-Cl bond, lowering activation energy for nucleophilic substitution.

- Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the S-Cl bond. Comparative kinetic studies (e.g., using UV-Vis spectroscopy to track reactions with aniline derivatives) show a 3–5× rate increase vs. non-cyclic analogs. Similar trends are noted in fluorinated benzenesulfonyl chlorides .

Q. What advanced spectroscopic techniques resolve conformational dynamics in this compound?

Methodological Answer:

- 19F NMR : Detects vicinal coupling (³JFH) between fluorine and adjacent protons, revealing ring puckering dynamics. For example, splitting patterns at -120 ppm (vs CFCl₃) indicate axial-equatorial fluorine interchange .

- VT-NMR : Variable-temperature studies in DMSO-d₆ resolve energy barriers for ring inversion (ΔG‡ ~50–60 kJ/mol).

- X-ray Crystallography : Defines absolute configuration; heavy atom effects from sulfur enhance anomalous dispersion.

Q. What mechanistic insights explain stereochemical retention during nucleophilic substitutions?

Methodological Answer: Retention of configuration is achieved via:

- Ion-Pair Intermediates : Bulky nucleophiles (e.g., tert-butylamine) stabilize trigonal bipyramidal transition states, minimizing racemization.

- Low-Temperature Reactions : Conducted at -78°C in THF to suppress thermal scrambling. Chiral derivatization (e.g., with (R)-1-phenylethylamine) and LC-MS analysis confirm >98% ee, as shown in camphorsulfonyl chloride studies .

Contradictions and Limitations

- Synthetic Yield Discrepancies : Some protocols report <40% yields due to ring strain complicating cyclization, while others achieve >70% via high-dilution techniques. Further optimization is needed .

- Fluorine Coupling Constants : Reported ³JFH values vary between 12–18 Hz in different solvents, suggesting solvent-dependent conformational preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.